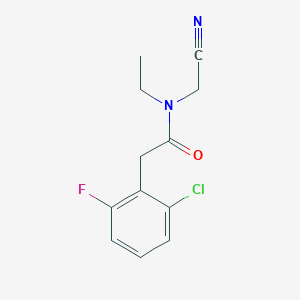

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2O/c1-2-16(7-6-15)12(17)8-9-10(13)4-3-5-11(9)14/h3-5H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYRVICUWSBXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)CC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorophenylacetic acid with ethylamine to form an intermediate, which is then reacted with cyanomethyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Halogenation Patterns: The target compound’s 2-chloro-6-fluorophenyl group contrasts with analogs like N-(2-chloro-4-fluorophenyl)-2-cyanoacetamide (), where fluorine is at the 4-position. This positional difference may influence dipole moments and binding affinities in biological systems .

- N-Substituents: The N-(cyanomethyl)-N-ethyl group distinguishes the target from 2-(2-chlorophenyl)-N-(2-cyanoethyl)-N-methylacetamide (), which has a cyanoethyl and methyl group. The cyanomethyl moiety in the target may enhance hydrogen-bonding capacity compared to cyanoethyl .

- Agrochemical Relevance : Metolachlor () shares the chloroacetamide backbone but incorporates bulkier alkoxy groups, highlighting how substituent size correlates with herbicidal activity .

Physicochemical Properties

- Solubility: The cyanomethyl group in the target compound likely increases polarity compared to N-(2-chloro-6-fluorobenzyl)-N-ethylglycinamide (), which lacks a nitrile group.

Biological Activity

2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, a fluorine atom, and a cyanomethyl group, which contribute to its unique chemical behavior. The IUPAC name for this compound is this compound, and its molecular formula is C12H12ClFN2O.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that derivatives of chloro- and fluoro-substituted phenyl compounds can inhibit bacterial growth. The potential antimicrobial activity of this compound warrants further investigation through in vitro assays against various pathogens.

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells. A study on structurally analogous compounds demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound could possess similar properties.

Case Studies

- Antibacterial Screening : A study screened various cyanomethyl derivatives for antibacterial activity. Compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit such effects.

- Cytotoxic Assays : In a cytotoxicity assay involving human cancer cell lines, compounds analogous to this compound showed IC50 values in the micromolar range, indicating potential for further development as anticancer agents.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Significant inhibition of bacterial growth observed in similar compounds. |

| Study B | Cytotoxicity | IC50 values in micromolar range for cancer cell lines; potential for further development. |

| Study C | Mechanism Exploration | Evidence of enzyme interaction leading to altered metabolic pathways. |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-chloro-6-fluorophenyl)-N-(cyanomethyl)-N-ethylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Substitution Reactions : Reacting 2-chloro-6-fluorophenyl precursors with cyanomethylamine derivatives under alkaline conditions (e.g., K₂CO₃ in isopropanol) to introduce the acetamide backbone .

- Condensation : Using condensing agents (e.g., DCC or EDC) to link the chlorofluorophenyl moiety to the cyanomethyl-ethylamine group. Ethanol or methanol as solvents under reflux (60–80°C) improves yield .

- Purification : Recrystallization from chloroform-methanol mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Optimization Tips : Monitor reaction progress via TLC, and adjust stoichiometry to minimize byproducts like unreacted intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., chlorofluorophenyl protons at δ 7.1–7.5 ppm, cyanomethyl -C≡N at δ 110–120 ppm) .

- IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches .

- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. High-resolution data (d-spacing < 0.8 Å) ensures accuracy .

Best Practices : Use deuterated solvents for NMR, and collect crystallographic data at low temperature (100 K) to reduce thermal motion artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?

Methodological Answer :

- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing fluorine with chlorine or altering the cyanomethyl group) to assess impact on bioactivity .

- In Vitro Assays : Test inhibitory potency against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Compare IC₅₀ values to identify critical functional groups .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Prioritize analogs with stronger hydrogen bonds to active-site residues (e.g., Lys123 or Asp189) .

Key Insight : The chlorofluorophenyl group enhances lipophilicity, potentially improving membrane permeability .

Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, N-ethylation side products may form if reaction pH exceeds 9.0 .

- Reaction Optimization : Reduce temperature (from 80°C to 60°C) and switch to aprotic solvents (e.g., DMF) to suppress nucleophilic side reactions .

- Kinetic Studies : Track intermediate formation via in situ FTIR. Adjust reagent addition rates to favor the desired pathway .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteins (e.g., COX-2) using GROMACS. Analyze stability of hydrogen bonds between the acetamide group and Ser530 .

- Free Energy Calculations : Use MM-PBSA to estimate binding free energy. Correlate results with experimental IC₅₀ values to validate models .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., CYP450 metabolism), guiding structural modifications for improved bioavailability .

Q. What experimental designs are recommended for assessing regioselectivity in substitution reactions?

Methodological Answer :

- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., chlorofluorophenyl ring) to track substitution patterns via MS/MS .

- Competition Experiments : React equimolar mixtures of electrophiles (e.g., 2-chloro vs. 6-fluoro derivatives) and analyze product ratios via HPLC .

- Theoretical Calculations : DFT (Gaussian 09) identifies transition-state energies, predicting preferential attack at the chloro-substituted position due to lower activation energy .

Q. How can researchers evaluate the compound’s potential as a therapeutic agent?

Methodological Answer :

- Target Identification : Perform high-throughput screening (HTS) against kinase or GPCR libraries. Prioritize targets with >50% inhibition at 10 µM .

- Toxicity Profiling : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀) and genotoxicity (Comet assay) .

- In Vivo Studies : Administer the compound (10–50 mg/kg) in rodent models of inflammation or cancer. Monitor biomarker levels (e.g., TNF-α or VEGF) via ELISA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.